molecular formula C19H16N4O2S2 B2509272 4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine CAS No. 708282-12-6

4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine

Cat. No. B2509272
CAS RN: 708282-12-6
M. Wt: 396.48
InChI Key: VHPDLDRANBFGMF-UHFFFAOYSA-N
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Description

“4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine”, also known as FP-TP or TFP, is a heterocyclic compound. It has a linear formula of C19H20N4O2S and a molecular weight of 368.461 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Anticancer Agents

The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .

Neuropharmacology and CNS Disorders

Given its piperazine moiety, this compound may interact with neurotransmitter receptors. Studies have investigated its potential as a neuroprotective agent, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter release and receptor activity is an area of interest .

Organic Electronics and Semiconductors

The thieno[2,3-d]pyrimidine core contributes to its semiconducting properties. Researchers have explored its use in organic field-effect transistors (OFETs) and organic photovoltaic devices. Its electron mobility and stability make it a promising candidate for next-generation electronic materials .

Photovoltaics and Solar Cells

The conjugated system within the molecule allows for efficient light absorption. Investigations into its application as a donor material in organic solar cells have shown promising results. Researchers aim to optimize its energy levels and improve its photovoltaic performance .

Antibacterial and Antifungal Agents

The furoyl group and piperazine ring suggest potential antimicrobial properties. Studies have evaluated its antibacterial and antifungal activities against various pathogens. Researchers explore its mode of action and potential synergy with existing antibiotics .

Materials for Organic Light-Emitting Diodes (OLEDs)

The compound’s π-conjugated system makes it suitable for OLEDs. Researchers have synthesized derivatives for use as emissive layers, achieving efficient electroluminescence. Further optimization and stability studies are ongoing .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

furan-2-yl-[4-(5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(14-3-1-9-25-14)23-7-5-22(6-8-23)17-16-13(15-4-2-10-26-15)11-27-18(16)21-12-20-17/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPDLDRANBFGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine

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